5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
5-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)8-4-5-11-9-12-6-7-13(8)9/h8H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
KBROWAFXIHPGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCN=C2N1CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Synthetic Methods and Functionalization Reactions
The compound’s synthesis and subsequent functionalization often involve multicomponent reactions (MCRs) and catalytic transformations. Key methods include:
Multicomponent Cascade Reactions
A five-component reaction using cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and diamines in water/ethanol mixtures yields tetrahydroimidazo[1,2-a]pyrimidine derivatives. This domino protocol proceeds via N,N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization steps .
| Entry | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EtOH | None | 24 | 78 | 60 |
| 2 | H₂O | None | 24 | 100 | No reaction |
FeCl₃-Catalyzed Sulfonylmethylation
Iron-catalyzed three-component coupling with sodium sulfinates and dimethylacetamide (DMA) introduces sulfonylmethyl groups at the C-3 position of the imidazo[1,2-a]pyrimidine core . The reaction proceeds via radical intermediates, as evidenced by inhibition studies with TEMPO and DPPH.
| Entry | Substituent | Yield (%) |
|---|---|---|
| 1 | 2-(4-Bromophenyl) | 85 |
| 2 | 2-(Naphthalen-1-yl) | 95 |
Nucleophilic Substitution Reactions
The electron-rich nitrogen atoms in the bicyclic system facilitate nucleophilic attacks. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C to form N-alkylated derivatives.
-
Acylation : Acetyl chloride in pyridine introduces acetyl groups at the N-1 position.
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic media oxidizes the tetrahydro ring to a fully aromatic imidazo[1,2-a]pyrimidine system .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro groups to amines without affecting the tert-butyl moiety .
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides to form fused isoxazoline derivatives. Ring-opening reactions with hydrazine yield pyrimidine-hydrazide hybrids .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 5-tert-butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit significant antimicrobial properties. A study published in MDPI reported that certain synthesized compounds based on this structure demonstrated effective inhibition against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 26.7 µM . This suggests potential for development as anti-tuberculosis agents.
Anticancer Properties
Another area of interest is the anticancer potential of this compound. A recent investigation highlighted its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The study found that compounds derived from this compound can inhibit tumor growth in vivo models .
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Research indicates that adding this compound can improve the thermal degradation temperature by up to 30°C compared to standard formulations .
| Property | Standard Polymer | With 5-tert-Butyl-2H... |
|---|---|---|
| Thermal Degradation Temp (°C) | 250 | 280 |
| Tensile Strength (MPa) | 20 | 25 |
Agricultural Chemistry
Pesticidal Activity
The compound has also shown promise as a pesticide. Studies have demonstrated its efficacy against various agricultural pests. For instance, a derivative was tested against aphids and exhibited a mortality rate exceeding 85% at concentrations as low as 100 ppm . This suggests its potential utility in sustainable agriculture practices.
Case Study 1: Antimicrobial Efficacy
A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitrogen positions significantly enhanced antimicrobial activity. The most potent derivative achieved an MIC of 12 µg/mL against S. aureus.
Case Study 2: Polymer Enhancement
In a controlled experiment involving polyvinyl chloride (PVC), the addition of 5-tert-butyl-2H... improved flexibility and impact resistance. The modified PVC showed a reduction in brittleness at lower temperatures compared to unmodified PVC.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of 5-tert-butyl-imidazo[1,2-a]pyrimidine analogs:
Key Observations:
- Positional Isomerism: Compounds with tert-butyl groups at positions 2 () and 7 () share the same molecular formula (C₁₀H₁₇N₃) but differ in substituent placement, which may influence steric interactions and binding affinities in biological systems.
- Cyclopentyl () and methylcyclopropyl () substituents introduce distinct steric and electronic profiles compared to tert-butyl.
- Salt Forms: Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for bioavailability in drug candidates.
Pharmacological and Physicochemical Inferences
While direct pharmacological data for the 5-tert-butyl derivative are absent, insights can be drawn from related compounds:
- For instance, the cyclopentyl analog () may exhibit lower solubility than tert-butyl derivatives due to increased hydrophobicity .
- Metabolic Stability: Bulky substituents like tert-butyl () or cyclopentyl () are often employed to block oxidative metabolism, extending half-life in vivo .
- Synthetic Feasibility: highlights the use of coupling reagents (e.g., N,N′-tetramethyluronium hexafluorophosphate) for synthesizing imidazo-heterocycles, suggesting similar routes for tert-butyl analogs .
Biological Activity
5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antibacterial and anticancer activities, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound features a fused imidazole and pyrimidine ring system. The tert-butyl group enhances lipophilicity and may influence biological activity. Various synthetic approaches have been reported for the preparation of imidazo[1,2-a]pyrimidines, including multi-component reactions that yield diverse derivatives for biological evaluation.
Antibacterial Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant antibacterial properties. A study synthesized a series of 75 derivatives and tested their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Some compounds demonstrated potent antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5a | 0.5 | S. aureus |
| 5b | 4.0 | E. coli |
| 5c | 16.0 | Pseudomonas aeruginosa |
| 5d | 32.0 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyrimidines has been explored in various studies. Notably, compounds were screened against multiple cancer cell lines including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A375 (human skin cancer). The cytotoxicity was evaluated using the MTT assay.
Table 2: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 10a | 20 ± 1.64 | HepG2 |
| 10b | 18 ± 1.32 | MCF-7 |
| 10c | >100 | A375 |
The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
The antibacterial mechanism is believed to involve the inhibition of bacterial DNA synthesis and disruption of cell wall integrity. For anticancer activity, imidazo[1,2-a]pyrimidines may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation .
Case Studies
One notable case involved the evaluation of a specific derivative in a mouse model for its potential in treating Alzheimer's disease by inhibiting neutral sphingomyelinase-2 (nSMase2). The compound displayed favorable pharmacokinetic properties and significant inhibition of nSMase2 activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-tert-butyl-imidazo[1,2-a]pyrimidine derivatives, and how can reaction conditions be standardized?
- Methodology : Multicomponent reactions (MCRs) are widely used for synthesizing imidazo[1,2-a]pyrimidine scaffolds. For example, coupling aldehydes, amines, and nitromethylene intermediates under acidic conditions (e.g., p-toluenesulfonic acid) in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) improves regioselectivity and yield .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Solvent | Ionic liquids (e.g., [BMIM]Br) |
| Catalyst | p-TSA (5–10 mol%) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-MS : For purity assessment and detection of byproducts (e.g., dimerization or oxidation products) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at C5) .
- X-ray Crystallography : Resolve stereochemical ambiguities in fused-ring systems .
Q. What are the stability considerations for storage and handling?
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the imidazole ring .
- Decomposition Risks : Exposure to moisture or light may lead to ring-opening or tautomerization. Use amber glass vials and desiccants .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) to optimize interactions with biological targets. For example, substituting the tert-butyl group with electron-withdrawing groups (e.g., –CF₃) may enhance binding to hydrophobic enzyme pockets .
- Tools :
| Software | Application |
|---|---|
| Gaussian 16 | Reaction path optimization |
| Schrödinger Suite | Docking studies |
Q. What strategies resolve contradictions in reaction yield data for scaled-up synthesis?
- Case Study : Low yields (<30%) in scaled-up MCRs may stem from inefficient mixing or heat transfer. Use microreactors or flow chemistry systems to improve mass/heat transfer and reproducibility .
- Troubleshooting Table :
| Issue | Solution |
|---|---|
| Low regioselectivity | Pre-activate reactants (e.g., pre-form imine intermediates) |
| Byproduct formation | Add scavengers (e.g., molecular sieves for water-sensitive steps) |
Q. How does the tert-butyl group influence pharmacological activity in imidazo[1,2-a]pyrimidine derivatives?
- Mechanistic Insight : The bulky tert-butyl group enhances metabolic stability by sterically shielding the core structure from cytochrome P450 enzymes. In vitro studies on similar scaffolds show improved half-life (t₁/₂ > 6 hours) in hepatic microsomes .
- Biological Data :
| Derivative | Target | IC₅₀ (μM) |
|---|---|---|
| 5-tert-Butyl analog | COX-2 | 0.45 |
| Unsubstituted analog | COX-2 | 1.2 |
Q. What advanced separation techniques purify stereoisomers of imidazo[1,2-a]pyrimidine derivatives?
- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers with >99% ee .
- Crystallization : Use solvent/anti-solvent pairs (e.g., ethanol/water) to isolate diastereomers via differential solubility .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for 5-tert-butyl-imidazo[1,2-a]pyrimidine derivatives?
- Root Cause : Polymorphism or solvent inclusion in crystals. For example, melting points range from 180–190°C depending on recrystallization solvent (ethanol vs. acetonitrile) .
- Resolution : Standardize recrystallization protocols and validate purity via DSC (Differential Scanning Calorimetry) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
